An In-depth Technical Guide to the Physical Properties of (R)-1,2-Dodecanediol
An In-depth Technical Guide to the Physical Properties of (R)-1,2-Dodecanediol
Introduction
(R)-1,2-Dodecanediol (CAS 85514-84-7) is a chiral diol that has garnered significant interest across various scientific disciplines, including pharmaceutical development, materials science, and cosmetics. As a C12 long-chain diol, its amphiphilic nature—derived from a long hydrophobic carbon tail and a hydrophilic diol head—imparts unique properties that are leveraged in applications ranging from antimicrobial agents to building blocks in asymmetric synthesis.[1]
This guide provides a comprehensive overview of the core physical properties of (R)-1,2-Dodecanediol. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple listing of values to offer field-proven insights into the experimental determination of these properties, ensuring a blend of theoretical knowledge and practical applicability.
Section 1: Chemical Identity and Structure
A clear understanding of the compound's identity is the foundation for interpreting its physical behavior.
| Identifier | Value | Source(s) |
| IUPAC Name | (2R)-dodecane-1,2-diol | [2] |
| CAS Number | 85514-84-7 | [3] |
| Molecular Formula | C₁₂H₂₆O₂ | [2] |
| Molecular Weight | 202.33 g/mol | [2][3] |
| InChI Key | ZITKDVFRMRXIJQ-GFCCVEGCSA-N | [3] |
| Canonical SMILES | CCCCCCCCCCCO | [3] |
Section 2: Summary of Core Physical Properties
This section provides at-a-glance values for the key physical properties of (R)-1,2-Dodecanediol. Each property is discussed in greater detail in subsequent sections.
| Physical Property | Value / Description | Source(s) |
| Appearance | White to off-white solid at standard conditions. | [3][4] |
| Melting Point | 69-72 °C (literature) | [3] |
| Boiling Point | Data not readily available in literature. For comparison, the structural isomer 1,12-Dodecanediol boils at 324 °C (1013 hPa). | |
| Density | Data not readily available in literature. For comparison, the structural isomer 1,12-Dodecanediol has a reported density of ~1.032 g/cm³. | [5] |
| Solubility | Low solubility in water. Soluble in alcohols (e.g., ethanol) and cosmetic esters. | [6] |
| Optical Activity | [α]²³/D +13° (c = 2.5 in ethanol) | [3] |
Section 3: Detailed Discussion of Physical Properties
Appearance and Form
At ambient temperature and pressure, (R)-1,2-Dodecanediol is a white or colorless crystalline solid.[3][4] Its physical form is a direct consequence of the strong intermolecular hydrogen bonding facilitated by the two hydroxyl groups and the van der Waals forces along the ten-carbon chain, which allow for efficient packing into a crystal lattice.
Melting Point
The melting point is a critical indicator of purity. For (R)-1,2-Dodecanediol, the literature value is a range of 69-72 °C .[3] A sharp melting range within this window is indicative of high purity. Impurities typically depress and broaden the melting range.
Boiling Point
An experimentally determined boiling point for (R)-1,2-Dodecanediol at standard atmospheric pressure is not consistently reported in readily available scientific literature. The high molecular weight and strong hydrogen bonding suggest a high boiling point, likely accompanied by decomposition.
For context, the structural isomer 1,12-Dodecanediol (CAS 5675-51-4), where the hydroxyl groups are at the terminal ends of the carbon chain, has a reported boiling point of 324 °C at 1013 hPa . While this value provides a general idea of the thermal energy required, the proximity of the hydroxyl groups in the 1,2-isomer may lead to differences in intermolecular forces and thus a different boiling point.
Density
Solubility Profile
The solubility of (R)-1,2-Dodecanediol is dictated by its amphiphilic structure.
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Aqueous Solubility : The long C10 alkyl chain is highly hydrophobic, making the compound have very low solubility in water. As the alkyl chain length of 1,2-alkanediols increases, their water solubility decreases.[6]
-
Organic Solubility : The compound is soluble in polar organic solvents like ethanol, which can engage in hydrogen bonding with the diol group while also solvating the alkyl chain. It is also reported to be soluble in cosmetic esters and other oils, where the long alkyl tail can interact favorably with the non-polar solvent molecules.[6]
This solubility profile is key to its function in emulsions and non-aqueous formulations.
Optical Activity
As a chiral compound, (R)-1,2-Dodecanediol rotates plane-polarized light. The specific rotation is a defining characteristic of the enantiomeric purity. The reported value is [α]²³/D +13° , measured at 23 °C using the sodium D-line (589 nm), with a concentration (c) of 2.5 g per 100 mL in ethanol.[3] The positive sign (+) confirms it as the dextrorotatory enantiomer.
Section 4: Standardized Protocols for Physical Property Determination
The following protocols represent robust, self-validating methodologies for determining the primary physical properties of (R)-1,2-Dodecanediol in a research setting.
Protocol: Melting Point Determination (Capillary Method)
This method is the industry standard for determining the melting range of a crystalline solid.
Causality: This technique relies on heating a small, powdered sample packed into a capillary tube at a controlled rate. Uniform packing ensures consistent heat transfer, while a slow temperature ramp near the melting point allows the system to remain in thermal equilibrium with the thermometer, yielding an accurate reading. A pure compound will exhibit a sharp melting range (typically < 2 °C).
Step-by-Step Methodology:
-
Sample Preparation: Ensure the (R)-1,2-Dodecanediol sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end firmly on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to find a rough range. Allow the apparatus to cool before proceeding.
-
Accurate Determination: Heat the block at a medium rate until the temperature is ~15-20 °C below the expected melting point (approx. 70 °C).
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical for accuracy.
-
Observation & Recording:
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts, resulting in a clear liquid.
-
-
Reporting: Report the result as the melting range, T₁ - T₂.
Protocol: Density Determination (Liquid Displacement Method)
This protocol determines the density of a solid that is insoluble in the displacement liquid (water is unsuitable; a non-polar solvent like hexane is appropriate).
Causality: Based on Archimedes' principle, the volume of a solid submerged in a liquid is equal to the volume of the liquid it displaces. By measuring the mass of the solid in air and the volume of liquid it displaces, the density (mass/volume) can be accurately calculated.
Step-by-Step Methodology:
-
Mass Measurement: Weigh a sample of (R)-1,2-Dodecanediol (e.g., 1-2 g) on an analytical balance. Record this mass as m.
-
Initial Volume: Add a precise volume of a suitable non-polar solvent (e.g., 20.0 mL of hexane) to a graduated cylinder. Record this initial volume as V₁.
-
Submersion: Carefully tilt the graduated cylinder and slide the weighed solid into the solvent, ensuring it is fully submerged and no liquid splashes out.
-
Final Volume: Read the new volume from the graduated cylinder. Record this final volume as V₂.
-
Calculation:
-
Calculate the displaced volume: V = V₂ - V₁.
-
Calculate the density: ρ = m / V.
-
-
Validation: Repeat the measurement two more times and average the results to ensure reproducibility.
Protocol: Qualitative Solubility Assessment
This method establishes the qualitative solubility ("soluble," "sparingly soluble," or "insoluble") in various solvents.
Causality: Solubility is the point at which a solute no longer dissolves in a solvent to give a homogeneous solution at a given temperature. This protocol systematically adds solute to a fixed volume of solvent until this saturation point is reached or exceeded, providing a clear qualitative assessment. Constant temperature is crucial as solubility is temperature-dependent.
Step-by-Step Methodology:
-
Solvent Preparation: Add a measured volume (e.g., 2 mL) of the test solvent (e.g., water, ethanol, hexane) to a clean test tube.
-
Temperature Control: Place the test tube in a water bath to maintain a constant temperature (e.g., 25 °C).
-
Solute Addition: Add a small, pre-weighed amount of (R)-1,2-Dodecanediol (e.g., 10 mg) to the test tube.
-
Mixing: Stopper the tube and vortex or shake vigorously for 1-2 minutes to facilitate dissolution.
-
Observation: Observe the solution against a dark background. If the solid completely dissolves, proceed to the next step. If undissolved solid remains after vigorous mixing, the compound is likely insoluble or sparingly soluble.
-
Incremental Addition: Continue adding small, weighed portions of the solute, mixing thoroughly after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).
-
Classification:
-
Soluble: A significant amount (e.g., >50 mg) dissolves in 2 mL.
-
Sparingly Soluble: Only a small amount (e.g., 10-50 mg) dissolves.
-
Insoluble: Little to no solid (<10 mg) dissolves.
-
Conclusion
References
-
1,2-Alkanediols for Cosmetic Preservation. (2013, October 28). Cosmetics and toiletries. [Link]
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1,12-Dodecanediol. The Good Scents Company. [Link]
-
(R)-1,2-Dodecanediol. PubChem, National Institutes of Health. [Link]
-
Structures of 1,2-alkanediols. ResearchGate. [Link]
-
1,12-Dodecanediol. NIST Chemistry WebBook. [Link]
-
1,12-Dodecanediol. PubChem, National Institutes of Health. [Link]
-
Density and Viscosity Measurements of 1-Dodecanol and 1,12-Dodecanediol. ResearchGate. [Link]
-
1,2-Dodecanediol. PubChem, National Institutes of Health. [Link]
Sources
- 1. 1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1,2-Dodecanediol | C12H26O2 | CID 3086322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-1,2-Dodecanediol 99 85514-84-7 [sigmaaldrich.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. chemimpex.com [chemimpex.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
